molecular formula C17H17NO5 B5557812 methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate

methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate

Cat. No.: B5557812
M. Wt: 315.32 g/mol
InChI Key: FSUMVITZERSTFU-UHFFFAOYSA-N
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Description

Methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in various fields, including medicine, agriculture, and industry. This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at positions 2 and 6, and an amino group attached to a benzoate ester.

Scientific Research Applications

Methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound like “methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate” would depend on its specific structure and the context in which it is used. For example, if it is used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with a compound like “methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate” would depend on its specific structure. Some methyl benzoate compounds can be irritants and should be handled with care .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate typically involves the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then esterified to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate is unique due to the presence of the 2,6-dimethoxybenzoyl moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other benzamides and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-13-8-5-9-14(22-2)15(13)16(19)18-12-7-4-6-11(10-12)17(20)23-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUMVITZERSTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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